Methyl 2,2-dimethyl-5-hexenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

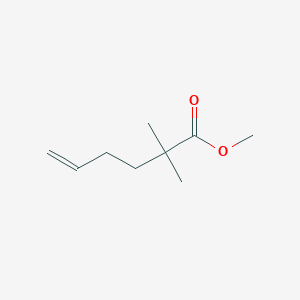

Methyl 2,2-dimethyl-5-hexenoate, also known as 5-Hexenoic acid, 2,2-dimethyl-, methyl ester, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by its ester functional group and a double bond within its carbon chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-5-hexenoate can be synthesized through various methods. One common approach involves the esterification of 2,2-dimethyl-5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-5-hexenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2-dimethyl-5-hexenoic acid or 2,2-dimethyl-5-hexanone.

Reduction: Formation of 2,2-dimethyl-5-hexenol.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-5-hexenoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Flavoring Agent: The compound is used in the food industry as a flavoring agent due to its pleasant aroma.

Pharmaceuticals: It is utilized in the development of pharmaceutical compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-5-hexenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical pathways. The double bond in the compound allows for potential interactions with enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 2,2-dimethylhexanoate: Similar structure but lacks the double bond.

Ethyl 2,2-dimethyl-5-hexenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2,2-dimethyl-5-hexenoate is unique due to its combination of an ester functional group and a double bond within the carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2,2-dimethyl-5-hexenoate is a chemical compound with potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 2396-77-2

- Structure : this compound possesses a double bond and ester functional group, which contribute to its reactivity and biological interactions.

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a subject of interest in research:

- Antioxidant Activity : Studies indicate that compounds with similar structures can exhibit antioxidant properties, which may help in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives of methyl esters have shown potential in reducing inflammation markers in vitro.

- Antimicrobial Activity : Preliminary investigations suggest that methyl esters can have antimicrobial effects against various pathogens.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of methyl esters derived from fatty acids. The results indicated that these compounds could scavenge free radicals effectively, suggesting potential health benefits when incorporated into dietary supplements .

Anti-inflammatory Research

Research conducted on the anti-inflammatory effects of similar compounds demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when tested in cell cultures. This suggests that this compound could play a role in developing anti-inflammatory therapies .

Antimicrobial Properties

A recent investigation into the antimicrobial properties of various methyl esters found that this compound exhibited activity against certain strains of bacteria and fungi. The study highlighted its potential as a natural preservative in food products .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl 2,2-dimethylhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHVPYPQVAXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.